N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide is a compound characterized by the presence of an isoindoline-1,3-dione moiety and a phenoxybenzamide group.
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide is Cereblon (CRBN) . Cereblon is a protein that plays a crucial role in various biological processes, including cellular proliferation . The compound acts as a modulator of Cereblon activity .
Mode of Action
This compound interacts with its target, Cereblon, by recognizing it and the E3 ubiquitin ligase . This interaction leads to the polyubiquitination of the target protein . The proteasome then recognizes and degrades the polyubiquitinated target protein .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . This pathway is crucial for maintaining cellular homeostasis by controlling the concentration of specific proteins, thus regulating their activity . The compound’s action on this pathway can lead to the degradation of target proteins, which can have various downstream effects depending on the specific proteins involved .
Result of Action
The result of this compound’s action is the selective modulation of the degradation of the target protein . This modulation can lead to various molecular and cellular effects, depending on the specific target protein. For instance, if the target protein is involved in cellular proliferation, its degradation could potentially slow down or stop the proliferation .
Biochemical Analysis
Biochemical Properties
N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with the enzyme indoleamine 2,3-dioxygenase (IDO1), where it acts as an inhibitor This interaction is significant because IDO1 is involved in the catabolism of tryptophan, a pathway that can influence immune responses and cancer progression
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in immune regulation and cancer cell proliferation . By inhibiting IDO1, the compound can alter tryptophan metabolism, leading to changes in gene expression and cellular metabolism. This can result in the suppression of tumor growth and modulation of immune cell activity, making it a promising candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of IDO1, inhibiting its enzymatic activity . This inhibition prevents the conversion of tryptophan to kynurenine, a metabolite involved in immune suppression. Additionally, the compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits IDO1 without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and immune suppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to tryptophan catabolism. By inhibiting IDO1, the compound affects the kynurenine pathway, leading to altered levels of tryptophan and its metabolites This can influence various physiological processes, including immune responses and neurotransmitter synthesis
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound is likely to be distributed to tissues where IDO1 is highly expressed, such as the liver and immune organs. Its localization and accumulation in these tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound is localized within specific subcellular compartments, primarily in the cytoplasm where IDO1 is active . The compound’s activity may be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another common method involves the reaction of phthalic anhydride with phenylethylamine under solventless conditions, which is both efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts such as SiO2-tpy-Nb can enhance the yield and efficiency of the reaction . Additionally, green chemistry approaches are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the aromatic ring .
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: Used in the treatment of multiple myeloma.
Lenalidomide: Another derivative with significant anticancer activity.
Uniqueness
N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide stands out due to its unique combination of the isoindoline-1,3-dione and phenoxybenzamide moieties, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19(22-14-9-10-17-18(12-14)21(26)23-20(17)25)13-5-4-8-16(11-13)27-15-6-2-1-3-7-15/h1-12H,(H,22,24)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYWVBMRRVHQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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